molecular formula C13H17NO3 B7530330 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide

カタログ番号 B7530330
分子量: 235.28 g/mol
InChIキー: SDVREEGDUBEYNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide, also known as BPAP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAP is a non-amphetamine stimulant that has been found to have a unique mechanism of action and biochemical effects. In

作用機序

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has a unique mechanism of action that involves the activation of dopamine D1 receptors and the inhibition of dopamine transporter activity. This results in an increase in dopamine release, which has been found to improve motor function and alleviate depressive symptoms. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has also been found to increase the release of norepinephrine and serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has been found to have various biochemical and physiological effects. In animal studies, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has been found to increase locomotor activity, improve motor function, and alleviate depressive symptoms. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has also been found to increase the release of dopamine, norepinephrine, and serotonin, which may contribute to its therapeutic effects.

実験室実験の利点と制限

One of the advantages of using N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide in lab experiments is its relatively simple synthesis method. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide is also a non-amphetamine stimulant, which makes it a safer alternative to other stimulants such as amphetamine and methylphenidate. However, one of the limitations of using N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide in lab experiments is its limited availability. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide is not widely available and can be expensive to synthesize.

将来の方向性

There are several future directions for the research on N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide. One of the potential applications of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide is in the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has been found to improve cognitive function in animal studies, and further research is needed to determine its efficacy in humans. Another future direction for the research on N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide is its potential use as a performance-enhancing drug. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has been found to improve motor function and increase alertness, which may be beneficial for athletes and military personnel. However, further research is needed to determine the long-term effects of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide on human health.
In conclusion, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has a unique mechanism of action and biochemical effects that make it a promising candidate for the treatment of neurological disorders and cognitive impairments. Further research is needed to determine the efficacy and safety of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide in humans, as well as its potential use as a performance-enhancing drug.

合成法

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide was first synthesized in 1993 by a team of researchers led by Toshitaka Nabeshima at the Hokkaido University in Japan. The synthesis method involves the reaction of 3,4-methylenedioxyphenylacetone with 1-bromopropane in the presence of sodium hydride to yield N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.

科学的研究の応用

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has been found to have potential therapeutic applications in various fields of scientific research. One of the most promising applications of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide is in the treatment of neurological disorders such as Parkinson's disease and depression. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide has been shown to have a unique mechanism of action that involves the activation of dopamine D1 receptors and the inhibition of dopamine transporter activity. This results in an increase in dopamine release, which has been found to improve motor function and alleviate depressive symptoms.

特性

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-11(14-9(2)15)10-4-5-12-13(8-10)17-7-6-16-12/h4-5,8,11H,3,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVREEGDUBEYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCO2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。